molecular formula C9H9NO3 B13573907 2-(2-Methyl-6-nitrophenyl)acetaldehyde

2-(2-Methyl-6-nitrophenyl)acetaldehyde

Cat. No.: B13573907
M. Wt: 179.17 g/mol
InChI Key: FKAASAHOSUQERJ-UHFFFAOYSA-N
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Description

2-(2-Methyl-6-nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a nitro group, a methyl group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-6-nitrophenyl)acetaldehyde can be achieved through several methods. One common approach involves the condensation of 2-nitrobenzaldehyde with acetaldehyde in the presence of a catalyst such as piperidine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. Industrial-scale production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-6-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: 2-(2-Methyl-6-nitrophenyl)acetic acid

    Reduction: 2-(2-Methyl-6-aminophenyl)acetaldehyde

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly those with nitro and aldehyde functionalities.

    Biology: Studying the reactivity of the nitro group and its effects on biological systems.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-6-nitrophenyl)acetaldehyde involves its functional groups:

    Aldehyde Group: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions.

    Nitro Group: The nitro group is electron-withdrawing, affecting the reactivity of the aromatic ring and the aldehyde group.

    Molecular Targets and Pathways: The compound can interact with various nucleophiles and electrophiles, leading to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitrophenyl)acetaldehyde: Lacks the methyl group, affecting its reactivity and properties.

    2-(2-Methylphenyl)acetaldehyde: Lacks the nitro group, resulting in different chemical behavior.

    2-(2-Methyl-6-nitrophenyl)acetic acid: The aldehyde group is oxidized to a carboxylic acid.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(2-methyl-6-nitrophenyl)acetaldehyde

InChI

InChI=1S/C9H9NO3/c1-7-3-2-4-9(10(12)13)8(7)5-6-11/h2-4,6H,5H2,1H3

InChI Key

FKAASAHOSUQERJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CC=O

Origin of Product

United States

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